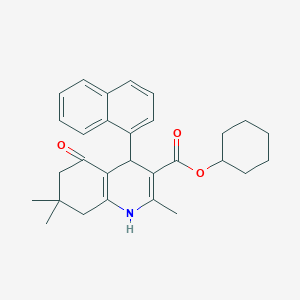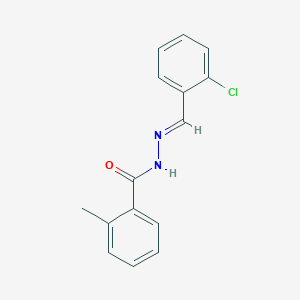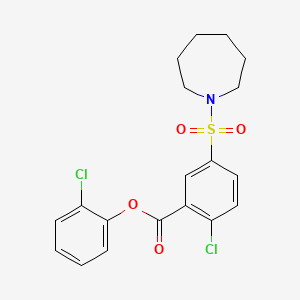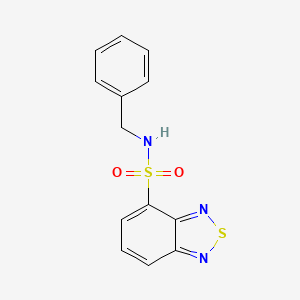
2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide is an organic compound characterized by the presence of chlorophenyl groups and a formylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-chloroaniline.
Formation of Schiff Base: 2-chlorobenzaldehyde reacts with 3-chloroaniline in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The amine is acylated with chloroacetyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formylamino group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield primary amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of chlorophenyl groups suggests potential activity against various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the formylamino group could participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(4-chlorophenyl)-2-(formylamino)acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(2-bromophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide: Bromine substituent instead of chlorine on one of the phenyl rings.
2-(2-chlorophenyl)-N-(3-methylphenyl)-2-(formylamino)acetamide: Methyl group instead of chlorine on one of the phenyl rings.
Uniqueness
The unique combination of two chlorophenyl groups and a formylamino group in 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
5770-91-2 |
|---|---|
Molecular Formula |
C15H12Cl2N2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-formamidoacetamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-4-3-5-11(8-10)19-15(21)14(18-9-20)12-6-1-2-7-13(12)17/h1-9,14H,(H,18,20)(H,19,21) |
InChI Key |
GDNMUHJGQWYFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC(=CC=C2)Cl)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11105770.png)
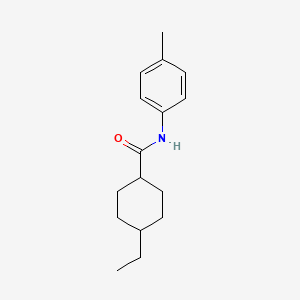
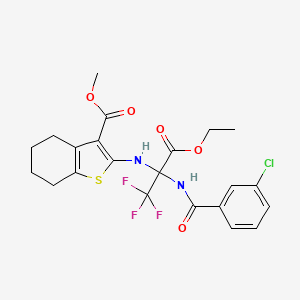
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11105788.png)
![3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11105800.png)
![N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11105808.png)
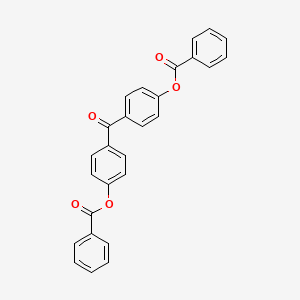
![Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11105812.png)
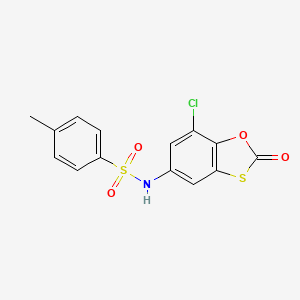
![N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide](/img/structure/B11105827.png)
